molecular formula C21H19NO4S B15100084 N-(2-benzylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-benzylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B15100084
M. Wt: 381.4 g/mol
InChI Key: HBMFMILHZQHHIG-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzylphenyl group attached to a dihydrobenzodioxine ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxine ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.

    Introduction of the Benzylphenyl Group: The benzylphenyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of benzyl chloride with the benzodioxine ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzylphenyl group.

Scientific Research Applications

N-(2-benzylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzylphenyl)-2,4-dichlorobenzamide
  • N-(2-benzylphenyl)-4-butylbenzenesulfonamide
  • N-(2-benzylphenyl)-2-chlorobenzamide

Uniqueness

N-(2-benzylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific structural features, such as the combination of a benzylphenyl group with a dihydrobenzodioxine ring and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2-benzylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C21H19NO4S/c23-27(24,18-10-11-20-21(15-18)26-13-12-25-20)22-19-9-5-4-8-17(19)14-16-6-2-1-3-7-16/h1-11,15,22H,12-14H2

InChI Key

HBMFMILHZQHHIG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3CC4=CC=CC=C4

Origin of Product

United States

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